4-Benzylbenzenesulfonamide

Description

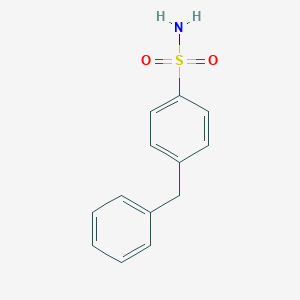

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXRYMWTIKMPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482770 | |

| Record name | 4-BENZYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-60-4 | |

| Record name | 4-BENZYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Sulfonamide Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Benzylbenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced in the Prontosil antibiotics that revolutionized medicine in the 1930s.[1] This moiety (R-SO₂NR'R'') is a privileged structure, meaning it is frequently found in biologically active compounds due to its unique chemical properties. It can act as a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and serve as a stable, non-hydrolyzable mimic of a peptide bond.[2]

This guide focuses on This compound , a specific derivative within this important class. Its structure features a benzenesulfonamide core with a benzyl group (-CH₂-Ph) at the para-position of the phenyl ring. This substitution pattern distinguishes it from its more commonly cited isomer, N-benzylbenzenesulfonamide, where the benzyl group is attached to the sulfonamide nitrogen. The presence of the benzyl group adds lipophilicity and potential for π-π stacking interactions, making it an intriguing building block for drug discovery and materials science. As a Senior Application Scientist, this document aims to provide a comprehensive overview of its chemical properties, synthesis, and characterization, offering both foundational knowledge and field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized below.

| Property | Value | Source / Notes |

| Chemical Formula | C₁₃H₁₃NO₂S | Calculated |

| Molecular Weight | 247.31 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1709-54-2 | [3] |

| Appearance | White to off-white solid | Typical for related sulfonamides |

| Melting Point | Not available | Data for the closely related N-benzylbenzenesulfonamide is 89.2 °C[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethanol. | Inferred from general sulfonamide properties |

The structure consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and the C4 carbon of a benzyl-substituted phenyl ring. The sulfonamide N-H protons are weakly acidic, a key feature influencing the molecule's reactivity and biological interactions.

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonamides is a well-established process in organic chemistry, typically proceeding through a nucleophilic substitution reaction between a sulfonyl chloride and an amine.[1] For this compound, a logical and efficient pathway involves the reaction of 4-benzylbenzenesulfonyl chloride with ammonia.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the preparation of the key intermediate, 4-benzylbenzenesulfonyl chloride, followed by its amination.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[1]

Objective: To synthesize this compound from 4-benzylbenzenesulfonyl chloride.

Materials:

-

4-Benzylbenzenesulfonyl chloride

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

5M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

-

Amination: Cool the solution to 0 °C using an ice bath. Add concentrated ammonium hydroxide (2.0 eq) dropwise to the stirring mixture.

-

Scientist's Insight: The reaction is exothermic; slow, dropwise addition at 0 °C is crucial to control the reaction rate and prevent side product formation. The use of excess ammonia drives the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Self-Validation: The water wash removes excess ammonia and ammonium salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a white solid.

Analytical Characterization

Rigorous structural confirmation is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on analogous structures.[5][6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-7.9 ppm (d, 2H): Protons on the sulfonated ring, ortho to the SO₂ group. They are deshielded by the electron-withdrawing sulfonyl group.

-

δ ~7.2-7.4 ppm (m, 7H): A complex multiplet corresponding to the five protons of the benzyl phenyl ring and the two protons on the sulfonated ring, meta to the SO₂ group.

-

δ ~4.8 ppm (br s, 1H): The acidic proton on the sulfonamide nitrogen (-SO₂NH ₂). This peak may be broad and its position can vary with concentration and solvent.

-

δ ~4.1 ppm (s, 2H): The two protons of the methylene bridge (-CH₂ -Ph).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~140-145 ppm: Quaternary carbons of the sulfonated ring.

-

δ ~127-130 ppm: Aromatic carbons from both phenyl rings.

-

δ ~47 ppm: The methylene bridge carbon (-CH₂ -Ph).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[7][8][9]

-

~3350-3250 cm⁻¹ (strong, sharp peaks): N-H stretching vibrations of the primary sulfonamide group. The presence of two peaks is characteristic of a primary sulfonamide (symmetric and asymmetric stretches).

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching, respectively. These are highly characteristic and reliable peaks for identifying the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[4][10]

-

Molecular Ion (M⁺): Expected at m/z = 247.

-

Key Fragmentation Pathways:

-

Loss of SO₂ (m/z = 64) to give a fragment at m/z = 183.

-

Benzylic cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z = 91 (tropylium ion), which is often a very prominent peak for benzyl-containing compounds.

-

Cleavage to form the 4-benzylphenyl radical cation.

-

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Inhibitor Design: The sulfonamide moiety is a key pharmacophore in inhibitors of various enzymes, most notably carbonic anhydrases and kinases.[11][12] The 4-benzyl group can be strategically utilized to occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity. For instance, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[13]

-

Building Block in Organic Synthesis: The acidic N-H protons can be deprotonated to form an anion, which can then be alkylated or arylated to create a library of N-substituted sulfonamides for screening in drug discovery campaigns.[5][14] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).[15]

-

Sulfa Drug Analogs: As a structural analog of classic "sulfa drugs," it serves as a template for developing novel antibacterial agents or other therapeutics that leverage the well-understood properties of the benzenesulfonamide core.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. The following guidelines are based on safety data sheets for structurally related sulfonamides.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents.

References

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]

- 10. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

The N-Benzylbenzenesulfonamide Moiety: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide core is a versatile and highly significant pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the N-benzylbenzenesulfonamide moiety, with a focus on its applications in oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

Derivatives of N-benzylbenzenesulfonamide have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

One of the primary mechanisms of action is the inhibition of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is often overexpressed in various cancers.[1][2] Inhibition of TrkA disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and metastasis.[3][4]

Another significant target is Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many hypoxic solid tumors.[5] CA IX plays a crucial role in regulating the tumor microenvironment by maintaining a favorable pH for tumor cell survival and proliferation.[5] N-benzylbenzenesulfonamide derivatives have been shown to be potent inhibitors of CA IX, leading to apoptosis and cell cycle arrest in cancer cells.[6]

The following table summarizes the in vitro anticancer activity of selected N-benzylbenzenesulfonamide derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BS1 | K562 (Leukemia) | 0.172 | [7] |

| BS2 | K562 (Leukemia) | 0.246 | [7] |

| BS3 | K562 (Leukemia) | 0.078 | [7] |

| BS4 | K562 (Leukemia) | 0.173 | [7] |

| 5i | T-47D (Breast Cancer) | 19.7 | [8] |

| 6c | SK-N-MC (Neuroblastoma) | 25.2 | [8] |

| 6d | MDA-MB-231 (Breast Cancer) | 30.4 | [8] |

| AL106 | U87 (Glioblastoma) | 58.6 | [2] |

| 12d | MDA-MB-468 (Breast Cancer) | 3.99 | [9] |

| 12i | MDA-MB-468 (Breast Cancer) | 1.48 | [9] |

| 23 | IGR39 (Melanoma) | 27.8 | [10] |

| 23 | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 | [10] |

| 4e | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.58 | [5] |

| 4g | MCF-7 (Breast Cancer) | 2.55 | [5] |

Antimicrobial Activity

The N-benzylbenzenesulfonamide scaffold has a long-standing history in the development of antimicrobial agents, dating back to the discovery of sulfa drugs. Modern derivatives continue to show significant potential in combating bacterial and fungal infections. These compounds often act by inhibiting essential metabolic pathways in microorganisms.

The following table presents the minimum inhibitory concentration (MIC) values for selected N-benzylbenzenesulfonamide derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5a | S. aureus | 3.9 | [11] |

| 5a | A. xylosoxidans | 3.9 | [11] |

| 5c | Gram-negative and gram-positive bacteria | - | [12] |

| I | S. aureus | 32-512 | [13] |

| II | S. aureus | 32-512 | [13] |

| 4e | S. aureus | - | [5][6] |

| 4g | S. aureus | - | [5][6] |

| 4h | S. aureus | - | [5][6] |

Antiviral Activity

Several N-benzylbenzenesulfonamide derivatives have demonstrated promising antiviral activity against a range of viruses. For instance, some N-benzenesulphonyl-2-(2- or 3-pyridylethyl)-benzimidazoles have shown antiviral effects at micromolar concentrations.[14] More recently, N-benzyl indole derivatives have been identified as inhibitors of SARS-CoV-2 replication with EC50 values in the low micromolar range.[15] Additionally, certain benzenesulfonamide derivatives have been investigated for their potential against Influenza A virus.[16]

The following table summarizes the in vitro antiviral activity of selected N-benzylbenzenesulfonamide derivatives.

| Compound ID | Virus | EC50 (µM) | Reference |

| 1e | Enterovirus 71 | 5.7 - 12 | [17] |

| 5c | SARS-CoV-2 | 9.41 | [15] |

| 5e | SARS-CoV-2 | 9.397 | [15] |

| 5i | SARS-CoV-2 | 6.769 | [15] |

| 5g | SARS-CoV-2 | 14.48 | [15] |

| 11l | HIV-1 NL4-3 | 0.09 | [18] |

Enzyme Inhibition

The N-benzylbenzenesulfonamide moiety is a well-established inhibitor of various enzymes, with carbonic anhydrases (CAs) being a primary target. As mentioned earlier, the inhibition of tumor-associated CA IX is a key mechanism for the anticancer activity of these compounds. Derivatives have also shown potent inhibition against other CA isoforms, such as CA I, II, and XII.[19][20]

The following table provides the inhibition constants (Ki) for selected N-benzylbenzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound ID | hCA Isoform | Ki (nM) | Reference |

| 27 | hCA II | 2.8 | [19] |

| 35 | hCA XII | 7.2 | [19] |

| 7c | hCA VII | subnanomolar | [21] |

| 7h | hCA VII | subnanomolar | [21] |

| 7m | hCA VII | subnanomolar | [21] |

| 7o | hCA VII | subnanomolar | [21] |

| 12i | hCA IX | 38.8 | [9] |

| 4e | hCA IX | 10.93 (IC50) | [5][6] |

| 4g | hCA IX | 16.96 (IC50) | [6] |

| 4h | hCA IX | 25.06 (IC50) | [6] |

| Gln-disubstituted derivative | hCA IX | 29.6 | [22] |

| Ser-disubstituted derivative | hCA IX | 8.7 | [22] |

| Ala-disubstituted derivative | hCA IX | 8.4 | [22] |

Experimental Protocols

Synthesis of a Representative N-Benzylbenzenesulfonamide Derivative: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol describes a general two-step synthesis of an N-benzylbenzenesulfonamide derivative.[23]

Step 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

-

In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxybenzylamine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL).

-

Cool the mixture in an ice-water bath.

-

Add 2-nitrobenzenesulfonyl chloride (45.1 mmol) to the stirred mixture over 5 minutes.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

Quench the reaction by adding 1 M HCl (100 mL).

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.

Step 2: Alkylation to form N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

-

In a two-necked, round-bottomed flask, combine N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (31.0 mmol) and potassium carbonate (93.1 mmol) in anhydrous dimethylformamide (40 mL).

-

To the stirred mixture, add 3-phenylpropyl bromide (34.1 mmol) dropwise over 5 minutes.

-

Heat the reaction mixture in a 60°C oil bath for 70 minutes.

-

After cooling to room temperature, pour the reaction mixture into ice-water (150 mL).

-

Collect the resulting precipitate by vacuum filtration and wash it with water.

-

Dry the precipitate under vacuum to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.

-

Treat the cells with various concentrations of the N-benzylbenzenesulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in the incubator.

-

Add 100 µL of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.

-

Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare serial two-fold dilutions of the N-benzylbenzenesulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: Carbonic Anhydrase IX

This assay measures the esterase activity of CA IX.

-

In a 96-well plate, add the CA IX enzyme solution to each well.

-

Add varying concentrations of the N-benzylbenzenesulfonamide inhibitor to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).

-

Measure the increase in absorbance at 400 nm at regular intervals using a microplate reader. The product of p-NPA hydrolysis, p-nitrophenol, is yellow.

-

The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ricerca.unich.it [ricerca.unich.it]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

4-Benzylbenzenesulfonamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-benzylbenzenesulfonamide, a core scaffold in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and diverse biological activities, with a focus on its roles as a γ-secretase inhibitor, a glucocorticoid receptor antagonist, and an antimicrobial agent. Experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of a benzyl group attached to the nitrogen atom is a key structural feature.

Physicochemical Properties

While extensive experimental data for the parent this compound is limited in publicly available literature, computed properties and data for closely related analogs provide valuable insights.

| Property | Value (for 4-amino-N-benzylbenzenesulfonamide) | Reference |

| Molecular Formula | C13H14N2O2S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Crystal Structure:

Crystallographic data for N-allyl-N-benzyl-4-methylbenzenesulfonamide, a closely related derivative, reveals an orthorhombic Pna21 space group.[2] The key bond lengths are approximately 1.47 Å for N-C, 1.76 Å for S-C, and 1.64 Å for N-S.[2] The sulfur atom exhibits a slightly distorted tetrahedral geometry.[2]

Synthesis of this compound Derivatives

The synthesis of N-benzylbenzenesulfonamides is typically achieved through a two-step process, which can also be adapted into a one-pot synthesis for improved efficiency.[2][3]

Experimental Protocol: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide [2]

Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

-

Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.

-

Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.

-

Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

-

Wash the organic layer three times with water and once with brine.

-

Back-extract the aqueous layers with 10 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Recrystallize the crude product from ethanol.

Step 2: Benzylation to N-Allyl-N-benzyl-4-methylbenzenesulfonamide

-

Add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran.

-

Add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise.

-

Stir the mixture for 24 hours at room temperature.

-

Isolate the resulting white precipitate via vacuum filtration.

-

Recrystallize the crude product from ethanol to yield white crystals.

A one-pot synthesis protocol offers a more streamlined approach to obtaining N-benzyl-4-methylbenzenesulfonamides.[4]

Biological Activities and Mechanisms of Action

The N-benzylbenzenesulfonamide scaffold is a versatile pharmacophore found in compounds with a range of biological activities.

Inhibition of γ-Secretase

Certain N-benzylbenzenesulfonamide derivatives have been reported to inhibit γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[2] γ-Secretase is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides that form plaques in the brain.

Quantitative Data for γ-Secretase Inhibitors:

Experimental Protocol: In Vitro γ-Secretase Activity Assay

A common method for assessing γ-secretase inhibition involves a cell-free assay using purified enzyme and a fluorogenic substrate.

-

Prepare a reaction mixture containing purified γ-secretase, a fluorogenic substrate (e.g., a peptide sequence from APP with fluorescent tags), and a suitable buffer.

-

Add the test compound (e.g., a this compound derivative) at various concentrations.

-

Incubate the mixture at 37°C.

-

Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates inhibition of γ-secretase activity.

-

Calculate the IC50 value from the dose-response curve.

Glucocorticoid Receptor Antagonism

N-Benzylbenzenesulfonamide derivatives have also been identified as nonsteroidal antagonists of the glucocorticoid receptor (GR).[8][9][10] The GR is a ligand-activated transcription factor that plays a crucial role in inflammation, metabolism, and the stress response. GR antagonists have therapeutic potential in conditions associated with excess glucocorticoid activity.

Quantitative Data for Glucocorticoid Receptor Antagonists:

A study on N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives identified a 4-cyano derivative as a potent GR antagonist with an IC50 value of 1.43 μM.[8] This compound displayed good selectivity for GR over other steroid receptors.[8] Another non-steroidal GR antagonist was found to have a Ki of 13.2 nM.[11]

Experimental Protocol: Glucocorticoid Receptor Antagonist Assay (Reporter Gene Assay)

-

Culture cells (e.g., HEK293) that are co-transfected with a GR expression vector and a reporter vector containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase).

-

Treat the cells with a known GR agonist (e.g., dexamethasone) in the presence and absence of the test compound (N-benzylbenzenesulfonamide derivative) at various concentrations.

-

After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

A decrease in agonist-induced reporter activity indicates GR antagonism.

-

Calculate the IC50 or Ki value from the dose-response curve.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. While specific data for this compound is sparse, numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13][14]

Quantitative Data for Antimicrobial Activity:

The antimicrobial efficacy of sulfonamides is typically reported as the Minimum Inhibitory Concentration (MIC). For a series of benzenesulfonamide-bearing imidazole derivatives, MIC values against various bacterial and fungal strains ranged from 0.5 to 64 µg/mL.[12] Another study on sulfone and sulfonamide derivatives reported MICs in the range of 125–3000 μM against a panel of pathogenic bacteria and fungi.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [15]

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetics

The pharmacokinetic properties of sulfonamides can vary significantly based on their specific chemical structures. A general review of the clinical pharmacokinetics of sulfonamides and their N4-acetyl derivatives is available, though specific data for this compound is not provided.[16] A study on the synthetic opioid isotonitazene, which contains a benzyl moiety, reported a half-life of 23.4 to 63.3 minutes in rats.[17] This highlights the importance of empirical determination of pharmacokinetic parameters for each specific derivative.

Conclusion

This compound represents a valuable scaffold in drug discovery, with derivatives demonstrating a wide array of biological activities. Its synthetic accessibility and the potential for chemical modification make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders and inflammatory conditions to infectious diseases. Further investigation is warranted to fully elucidate the structure-activity relationships and pharmacokinetic profiles of this compound and its analogs to unlock their full therapeutic potential.

References

- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrogen-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of nonsteroidal glucocorticoid receptor modulators based on N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Benzenesulfonyl-8a-benzyl-hexahydro-2H-isoquinolin-6-ones as selective glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A nonsteroidal glucocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a novel non-steroidal glucocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. benchchem.com [benchchem.com]

- 16. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasma Pharmacokinetics and Pharmacodynamic Effects on the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats [cfsre.org]

The Ascendant Trajectory of 4-Benzylbenzenesulfonamides: A Technical Guide to Synthesis and Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 4-benzylbenzenesulfonamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide delves into the core aspects of the discovery and synthesis of novel this compound analogues, offering a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines key synthetic strategies, summarizes significant biological activities, and provides detailed experimental protocols for core methodologies.

Core Synthetic Strategies: Building the this compound Backbone

The synthesis of this compound analogues typically follows a convergent approach, capitalizing on robust and well-established chemical transformations. The primary methodologies involve the reaction of a substituted benzylamine with a 4-substituted benzenesulfonyl chloride or the coupling of a 4-aminobenzenesulfonamide with a substituted benzaldehyde followed by reduction.

A generalized synthetic workflow is depicted below:

Experimental Protocol: General Procedure for Reductive Amination

A common and versatile method for the synthesis of 4-((benzyl)amino)benzenesulfonamide analogues is reductive amination.[1]

-

Imine Formation: Equimolar amounts of a substituted benzaldehyde and a 4-aminobenzenesulfonamide derivative are dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of acetic acid is often added to facilitate the reaction. The mixture is stirred at room temperature or gentle heat until imine formation is complete, as monitored by thin-layer chromatography (TLC).

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, typically sodium borohydride, is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired this compound analogue.

An alternative route for certain analogues involves a Buchwald-Hartwig type coupling reaction between a halo-benzenesulfonamide and a benzylamine.[1]

Diverse Pharmacological Activities: A Summary of Quantitative Data

This compound analogues have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various diseases. The following tables summarize key quantitative data for different therapeutic areas.

Table 1: Anticonvulsant Activity of Benzenesulfonamide Derivatives[2][3]

| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Protective Index (PI) |

| 18b (2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide) | 16.36 | - | 24.8 |

| 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide) | - | 22.50 | 20.4 |

| Ethosuximide (control) | - | >300 | - |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Table 2: 12-Lipoxygenase (12-LOX) Inhibitory Activity[1]

| Compound | Modification | IC50 (µM) |

| 1 (HTS hit) | - | 4.8 |

| 19 | 3-Cl on benzyl ring | 6.2 |

| 22 | 4-Br on benzyl ring | 2.2 |

| 27 | 4-Cl on benzyl ring | 6.3 |

| 35 (ML355) | Thiazole replaced with 2-benzothiazole | 0.27 |

| 36 | Thiazole replaced with benzoxazole | 0.45 |

| 37 | Thiazole replaced with benzimidazole | 0.98 |

| 39 | 4-Methyl on benzothiazole ring | 0.24 |

Table 3: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitory Activity[4]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

| 3a | 29.70 ± 3.18 | 37.16 ± 7.55 | 34.02 ± 5.90 |

| 3c | 12.11 ± 1.12 | 10.68 ± 0.98 | 15.17 ± 2.11 |

| 3f | 9.85 ± 0.95 | 22.41 ± 3.14 | 8.91 ± 1.65 |

| 3g | 4.07 ± 0.38 | 15.23 ± 1.45 | 11.24 ± 1.98 |

Table 4: Anticancer Activity against Glioblastoma (GBM) Cells[5][6]

| Compound | % Growth Inhibition (100 µM) in U87 cells | IC50 (µM) in U87 cells |

| AL106 | 78 | 58.6 |

| AL34 | 64.7 | - |

| AL110 | 53.3 | - |

| Cisplatin (control) | 90 | - |

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound analogues are attributed to their interaction with specific molecular targets. For instance, their role as carbonic anhydrase inhibitors is crucial in cancer therapy, where they counteract tumor-induced acidosis.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of novel compounds against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO2 hydrase assay.[2]

-

Enzyme and Inhibitor Preparation: Solutions of purified hCA isoforms (e.g., hCA I, II, IX, XII) and the test compounds are prepared in appropriate buffers.

-

Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution in a stopped-flow instrument.

-

Data Acquisition and Analysis: The change in pH is monitored over time using a pH indicator. The initial rates of reaction are determined, and the concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications to both the benzyl and the benzenesulfonamide moieties can significantly modulate potency and selectivity.[1][3] Future research will likely focus on optimizing the pharmacokinetic properties of these analogues to enhance their drug-like characteristics and clinical potential. The versatility of their synthesis and the breadth of their biological activities ensure that 4-benzylbenzenesulfonamides will remain a prominent area of investigation in the quest for novel and effective medicines.

References

- 1. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 4-Benzylbenzenesulfonamide

An In-depth Technical Guide on the Physicochemical Characteristics of Benzyl-Substituted Benzenesulfonamides

This technical guide provides a detailed overview of the physicochemical characteristics of benzyl-substituted benzenesulfonamides, with a primary focus on N-Benzylbenzenesulfonamide, a representative member of this class of compounds. Due to the limited availability of experimental data for 4-Benzylbenzenesulfonamide, this document leverages data from closely related analogs to provide a comprehensive profile for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of N-Benzylbenzenesulfonamide and related compounds for comparative analysis.

| Property | N-Benzylbenzenesulfonamide | Benzenesulfonamide | 4-Methyl-N-(phenylmethyl)benzenesulfonamide |

| Molecular Formula | C13H13NO2S | C6H7NO2S | C14H15NO2S |

| Molecular Weight | 247.31 g/mol | 157.19 g/mol | 261.34 g/mol [1] |

| Melting Point | 85-86 °C[2] | 149-152 °C[3][4] | 114-116°C[1] |

| Boiling Point | 409.5±38.0 °C (Predicted)[2] | 315.5±25.0 °C (Predicted)[3] | Not Available |

| Density | 1.232±0.06 g/cm3 (Predicted)[2] | 1.274 g/cm3 (Estimate)[3] | Not Available |

| Water Solubility | Poorly soluble | 4.3 g/L (16 °C)[3] | Not Available |

| Solubility in Organic Solvents | Soluble in ethanol and ether[3] | Soluble in chloroform, ethyl acetate[1] | Soluble in chloroform, ethyl acetate[1] |

| pKa | 11.21±0.30 (Predicted)[2] | 10.1 (at 25 °C)[3] | Not Available |

| Appearance | White to light brown solid[2] | White to off-white crystalline solid[5] | White solid[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate determination of physicochemical properties.

Synthesis of N-Benzylbenzenesulfonamide

A common method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base.

Materials:

-

Benzenesulfonyl chloride

-

Benzylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

-

Purification: Recrystallize the crude product from ethanol to afford pure N-benzylbenzenesulfonamide as a solid.[6]

Determination of pKa by Liquid Chromatography

The dissociation constant (pKa) of sulfonamides can be determined using reversed-phase liquid chromatography (LC) by measuring the retention factor at different pH values.[7][8]

Methodology:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values using appropriate buffers (e.g., phosphate or acetate buffers) in an acetonitrile-water binary mixture.[7]

-

Chromatographic System: Use a reversed-phase LC column (e.g., C18) and a UV-Vis or photodiode array (PDA) detector.

-

Sample Analysis: Inject the sulfonamide solution into the LC system for each mobile phase pH.

-

Data Acquisition: Record the retention time (t_R) and the dead time (t_0) to calculate the retention factor (k = (t_R - t_0) / t_0) at each pH.

-

pKa Calculation: The pKa is determined by fitting the retention factor (k) versus pH data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[7] Alternatively, absorbance spectra at the chromatographic peak maximum can be used for pKa determination with a PDA detector.[7][8]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.[9] The shake-flask method is a traditional and reliable technique for its determination.

Materials:

-

N-Benzylbenzenesulfonamide

-

n-Octanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (for pH 7.4)

Procedure:

-

Phase Preparation: Saturate the n-octanol with water and the water with n-octanol. If measuring the distribution coefficient (logD), adjust the aqueous phase to a specific pH (e.g., pH 7.4 for physiological relevance).[10]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol or water.

-

Partitioning: Add a known volume of the other pre-saturated phase to create a biphasic system. Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two phases.[11][12]

-

Equilibration and Phase Separation: Allow the mixture to stand undisturbed (e.g., overnight) to ensure complete phase separation.[10][11][12]

-

Sample Collection: Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

Visualizations

The following diagram illustrates the experimental workflow for determining the logP value using the shake-flask method.

Caption: Workflow for logP determination via the shake-flask method.

References

- 1. usbio.net [usbio.net]

- 2. N-BENZYLBENZENESULFONAMIDE CAS#: 837-18-3 [m.chemicalbook.com]

- 3. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]

- 4. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. m.youtube.com [m.youtube.com]

Technical Guide: 4-Benzylbenzenesulfonamide and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers and synthetic methodologies related to 4-Benzylbenzenesulfonamide. Initial database searches indicate that the specific isomeric structure of this compound, where a benzyl group is directly attached to the 4th position of the benzene ring of a benzenesulfonamide moiety, is not readily indexed with a unique CAS number or other standard chemical identifiers in major public databases. Searches predominantly yield data for isomers where the benzyl group is located on the nitrogen atom of the sulfonamide group or the amino group of a related structure.

This guide will provide a detailed overview of the chemical identifiers for these closely related, and often confused, compounds. Furthermore, it will present an experimental protocol for the synthesis of a representative N-benzylated sulfonamide, offering valuable insights into the synthetic routes for this class of compounds.

Chemical Identifiers of Related Benzylbenzenesulfonamide Isomers

Due to the limited availability of data for this compound, the following table summarizes the chemical identifiers for two common, structurally related isomers. It is crucial for researchers to distinguish between these isomers to ensure the correct compounds are used in their studies.

| Identifier | 4-Amino-N-benzylbenzene-1-sulfonamide | 4-((Phenylmethyl)amino)benzenesulfonamide |

| CAS Number | 1709-54-2[1] | 104-22-3[2] |

| PubChem CID | 66909[1] | 2755709[2] |

| IUPAC Name | 4-amino-N-benzylbenzenesulfonamide[1] | 4-(benzylamino)benzenesulfonamide[2] |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N[1] | C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N[2] |

| InChI | InChI=1S/C13H14N2O2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2[1] | InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17)[2] |

| InChIKey | ZHKXBELKPQXYEH-UHFFFAOYSA-N[1] | HLIBJQGJVDHCNB-UHFFFAOYSA-N[2] |

| Molecular Formula | C13H14N2O2S[1] | C13H14N2O2S[2] |

| Molecular Weight | 262.33 g/mol [1] | 262.33 g/mol [2] |

Experimental Protocols: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

While a specific protocol for this compound is not available, the synthesis of the related compound, N-benzyl-4-methylbenzenesulfonamide, provides a relevant and detailed experimental methodology for the N-alkylation of sulfonamides. This procedure can be adapted for the synthesis of other N-substituted sulfonamides.

Reaction: Synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide[3]

Materials:

-

p-Toluenesulfonyl chloride

-

4-Methylbenzylamine

-

Pyridine

-

Dichloromethane (degassed)

-

5 M HCl

-

Water

Procedure:

-

To a stirring mixture of 4-methylbenzylamine (0.75 ml, 5.90 mmol) and pyridine (0.48 ml, 5.90 mmol) in 10 ml of degassed dichloromethane, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) dropwise under a nitrogen atmosphere.[3]

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[3]

-

Acidify the mixture with 5 M HCl and dilute with 15 ml of dichloromethane.[3]

-

Wash the organic phase with water.[3]

-

Combine the aqueous layers and back-extract with dichloromethane (10 ml).[3]

-

The resulting product can then be purified and characterized using standard laboratory techniques.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic workflow for the preparation of N-substituted benzenesulfonamides, which is a common theme among the identified related compounds.

Caption: General synthesis of N-substituted benzenesulfonamides.

Caption: Experimental workflow for sulfonamide synthesis.

References

- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-((Phenylmethyl)amino)benzenesulfonamide | C13H14N2O2S | CID 2755709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivity of 4-Benzylbenzenesulfonamide: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds renowned for their diverse pharmacological activities. The core structure, featuring a benzene ring linked to a sulfonamide group and a benzyl substituent, provides a versatile scaffold for interacting with various biological targets. This technical guide offers a preliminary yet in-depth overview of the known and potential bioactivities of this compound and its close structural analogs. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing insights into its potential therapeutic applications, experimental evaluation, and mechanisms of action.

Potential Biological Activities and Therapeutic Targets

Research into benzenesulfonamide derivatives has revealed a range of biological activities, suggesting that this compound may exhibit inhibitory effects against several key enzymes and receptors implicated in various disease states. The primary targets identified for structurally related compounds include carbonic anhydrases, 12-lipoxygenase, and the C-X-C chemokine receptor type 4 (CXCR4).

Carbonic Anhydrase Inhibition

12-Lipoxygenase Inhibition

12-Lipoxygenase (12-LOX) is an enzyme involved in the metabolism of arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE), a signaling molecule implicated in inflammation, thrombosis, and cancer progression.[3][4] Inhibition of 12-LOX is therefore a promising therapeutic approach for various inflammatory diseases and cancers.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4), along with its ligand CXCL12, plays a critical role in cell migration, a process that is hijacked by cancer cells to facilitate metastasis.[5][6][7][8][9] Benzenesulfonamide derivatives have been identified as a unique class of CXCR4 antagonists, capable of disrupting the CXCR4/CXCL12 interaction and thereby inhibiting cancer cell invasion.[10]

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the bioactivity of structurally related benzenesulfonamide derivatives against the aforementioned targets. This data provides a valuable reference for predicting the potential potency of this compound and for guiding future structure-activity relationship (SAR) studies.

| Compound/Derivative Class | Target | Assay Type | Quantitative Data (IC50/Ki) | Reference(s) |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase II (human) | Stopped-flow CO2 hydration | Ki in the low nanomolar to micromolar range | [2] |

| Benzenesulfonamide Derivatives | 12-Lipoxygenase | UV-vis spectrophotometry | IC50 values ranging from nanomolar to micromolar | [11] |

| Aryl Sulfonamides | CXCR4 | Binding Affinity Assay | IC50 = 8.0 nM for a lead compound | [10] |

| N-benzylbenzenesulfonamide derivatives | Phosphodiesterase-4 | Enzyme Inhibition Assay | - | [12] |

| N-benzylbenzenesulfonamide derivatives | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioactivity. The following sections outline the experimental protocols for the key assays used to evaluate the biological effects of benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a chromogenic substrate.[1][14]

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound in Tris-HCl buffer.

-

In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the test compound dilution to the respective wells.

-

Add 10 µL of a solution of hCA II (final concentration ~10 nM) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of NPA solution (final concentration 0.75 mM).

-

Immediately measure the absorbance at 400 nm at regular intervals for 10 minutes using a microplate reader.

-

The rate of NPA hydrolysis is determined from the linear portion of the absorbance versus time plot.

-

The inhibitory activity is expressed as the percentage of inhibition relative to a control without the inhibitor.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

12-Lipoxygenase Inhibition Assay (UV-vis Spectrophotometry)

This assay measures the formation of the conjugated diene product from the oxidation of a polyunsaturated fatty acid substrate by 12-LOX.[15][16][17][18]

Materials:

-

Purified human platelet-type 12-lipoxygenase

-

Arachidonic acid as substrate

-

Boric acid buffer (pH 9.0)

-

Test compound (this compound) dissolved in DMSO

-

UV-vis spectrophotometer

Procedure:

-

Prepare a solution of the test compound in DMSO.

-

In a quartz cuvette, mix the boric acid buffer and the test compound solution.

-

Add the 12-LOX enzyme solution and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

-

The rate of the reaction is determined from the initial linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

-

IC50 values are determined by measuring the inhibition at various concentrations of the test compound.

CXCR4 Competitive Binding Assay (Flow Cytometry)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor expressed on the surface of cells.[19][20][21]

Materials:

-

CXCR4-expressing cell line (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Binding buffer (e.g., PBS with 0.5% BSA)

-

Test compound (this compound) dissolved in DMSO

-

Flow cytometer

Procedure:

-

Harvest and wash the CXCR4-expressing cells.

-

Resuspend the cells in binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell suspension to each well.

-

Add the test compound dilutions to the respective wells and incubate for 30 minutes at 4°C.

-

Add a fixed concentration of fluorescently labeled CXCL12 to all wells and incubate for 1 hour at 4°C in the dark.

-

Wash the cells twice with cold binding buffer to remove unbound ligand.

-

Resuspend the cells in binding buffer for flow cytometric analysis.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

The percentage of inhibition of labeled CXCL12 binding is calculated for each concentration of the test compound.

-

IC50 values are determined from the resulting dose-response curve.

Signaling Pathways

Understanding the signaling pathways modulated by a compound is crucial for elucidating its mechanism of action and predicting its physiological effects. Based on the potential targets of this compound, the following signaling pathways are of significant interest.

Carbonic Anhydrase-Related Signaling

Inhibition of carbonic anhydrase can impact various downstream signaling pathways by altering pH homeostasis and ion transport.[22][23][24][25][26] For instance, in the kidney, CA inhibition leads to decreased bicarbonate reabsorption, resulting in diuresis. In the eye, it reduces the production of aqueous humor, lowering intraocular pressure.

Caption: Carbonic Anhydrase Inhibition Workflow.

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to its receptor CXCR4 activates multiple intracellular signaling cascades that promote cell survival, proliferation, and migration.[5][6][7][8][9] Antagonism of CXCR4 by compounds like this compound would block these downstream effects.

Caption: CXCL12/CXCR4 Signaling Pathway Inhibition.

12-Lipoxygenase/12-HETE Signaling Pathway

The product of 12-LOX, 12-HETE, can activate various downstream signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as inflammation and cell proliferation.[3][4][27][28][29] Inhibition of 12-LOX would abrogate these effects.

Caption: 12-Lipoxygenase/12-HETE Signaling Pathway Inhibition.

Conclusion

This technical guide provides a preliminary but comprehensive overview of the potential bioactivity of this compound. Based on the activities of structurally related compounds, it is a promising scaffold for the development of inhibitors targeting carbonic anhydrases, 12-lipoxygenase, and the CXCR4 receptor. The provided experimental protocols and descriptions of relevant signaling pathways offer a solid foundation for researchers to initiate further investigation into the therapeutic potential of this compound. Future studies should focus on synthesizing and testing this compound to obtain specific quantitative bioactivity data and to further elucidate its precise mechanisms of action. Such research will be instrumental in determining its potential for development into a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 10. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [pubmed.ncbi.nlm.nih.gov]

- 22. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 24. Carbonic anhydrases inhibition in the management of cardiovascular and cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lecturio.com [lecturio.com]

- 26. m.youtube.com [m.youtube.com]

- 27. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Architecture of 4-Benzylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-Benzylbenzenesulfonamide, a key scaffold in medicinal chemistry. By integrating experimental data from closely related analogues with principles from computational chemistry, this document offers a comprehensive overview of the geometric and electronic characteristics of this important molecule.

Molecular Geometry

Theoretical calculations using Density Functional Theory (DFT) on various benzenesulfonamide derivatives corroborate these experimental findings, predicting a slightly distorted tetrahedral arrangement for the sulfonamide moiety.[3] The bond lengths and angles are influenced by the nature of the substituents on both the phenyl ring and the sulfonamide nitrogen.

Table 1: Predicted and Experimental Geometric Parameters for the Sulfonamide Core

| Parameter | Predicted Range (DFT on Analogues) | Experimental Range (X-ray on Analogues) |

| S=O Bond Length | 1.42 - 1.44 Å | 1.424 - 1.434 Å[1][2] |

| S-N Bond Length | 1.61 - 1.64 Å | 1.608 - 1.636 Å[1][2] |

| S-C (phenyl) Bond Length | 1.76 - 1.77 Å | 1.763 - 1.764 Å[1][2] |

| O=S=O Bond Angle | 118 - 122° | 119.60 - 122.15°[3] |

| N-S-C (phenyl) Bond Angle | 106 - 109° | 106.86 - 108.27° |

| C-S-N-C Torsion Angle | 55 - 85° | 57.9 - 84.2°[1][2] |

Note: The predicted ranges are derived from DFT studies on various benzenesulfonamide derivatives. The experimental ranges are from crystallographic data of N-allyl-N-benzyl-4-methylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Electronic Properties

The electronic landscape of this compound dictates its reactivity and potential for intermolecular interactions, which are crucial for its biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. In benzenesulfonamide derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed over the sulfonyl group and the adjacent phenyl ring.[4][5][6] The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.[7] For related sulfonamides, calculated HOMO-LUMO gaps are generally in the range of 4-5 eV, indicating good stability.[7]

Table 2: Calculated Electronic Properties of Benzenesulfonamide Analogues

| Property | Typical Calculated Values |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

Note: These values are representative of DFT calculations performed on various benzenesulfonamide derivatives.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For benzenesulfonamide derivatives, the MEP surface typically shows negative potential (red/yellow) around the oxygen atoms of the sulfonyl group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors.[3][8][9][10] The hydrogen atom on the sulfonamide nitrogen, when present, exhibits a positive potential (blue), making it a hydrogen bond donor. The aromatic rings show regions of both negative (above and below the plane) and positive potential.[11]

Figure 1. Conceptual diagram of Molecular Electrostatic Potential distribution.

Experimental Protocols

Synthesis of N-Benzyl-4-methylbenzenesulfonamide (A Representative Protocol)

The synthesis of N-benzyl-4-methylbenzenesulfonamides is typically achieved through a two-step process involving the initial formation of a sulfonamide followed by benzylation.[12] One-pot synthesis methods have also been developed to improve efficiency.[2]

Step 1: Formation of 4-Methylbenzenesulfonamide

A primary amine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine or an aqueous carbonate solution, in a suitable solvent like tetrahydrofuran or dichloromethane.[12]

Step 2: Benzylation of the Sulfonamide

The resulting sulfonamide is then N-alkylated using benzyl bromide in the presence of a base like sodium hydroxide in a solvent such as tetrahydrofuran.[12]

Figure 2. General synthetic workflow for N-benzyl-4-methylbenzenesulfonamides.

Structural Characterization: Single-Crystal X-ray Diffraction

Single crystals of sulfonamide derivatives suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.[12] Data collection is performed on a diffractometer, and the structure is solved and refined using established crystallographic software.[12]

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the broader class of benzenesulfonamides is known to exhibit a wide range of biological activities.[1] For instance, certain N-benzylbenzenesulfonamide derivatives have been investigated as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, and as modulators of the glucocorticoid receptor, which plays a role in inflammatory responses.[12] Other derivatives have shown potential as inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and platelet aggregation.[13] Some sulfonamides are also known to interact with the cardiovascular system.[14]

The diverse biological targets of benzenesulfonamide derivatives suggest their involvement in multiple signaling pathways. However, further research is required to elucidate the specific molecular mechanisms of action for this compound.

Figure 3. Potential biological targets of the benzenesulfonamide scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mkjc.in [mkjc.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Methodological & Application

Application Notes and Protocols for the Spectroscopic Characterization of 4-Benzylbenzenesulfonamide

Introduction

4-Benzylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. Accurate structural elucidation and characterization are crucial for its application in research and development. This document provides an overview of the key spectroscopic methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to guide researchers in their analytical workflows.

Spectroscopic Characterization Methods

A multi-spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound.

-